molecular formula C8H15NO B1627509 (5S)-5-(2-Methylpropyl)pyrrolidin-2-one CAS No. 62430-05-1

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Cat. No.: B1627509
CAS No.: 62430-05-1
M. Wt: 141.21 g/mol
InChI Key: SRTMHYDFTGFOIE-ZETCQYMHSA-N
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Description

Contextual Significance of γ-Lactam Structures in Organic Chemistry and Biochemistry

The γ-lactam, a five-membered cyclic amide, is a core structural motif known as a pyrrolidin-2-one. wikipedia.orgwikipedia.org This structure is a cornerstone in both organic and biochemistry due to its presence in a vast array of biologically active compounds, both natural and synthetic. rsc.orgrsc.org The γ-lactam ring is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to interact with a wide range of biological targets. rsc.org

In organic synthesis, γ-lactams are valuable intermediates. rsc.org Their synthesis can be achieved through various methods, including the cyclization of amino acids, the Beckmann rearrangement of cyclic oximes, and multicomponent reactions. wikipedia.orgnih.gov The lactam-lactim tautomerism, where the amide group can exist in equilibrium with its imidic acid form, is a key chemical feature of these rings. wikipedia.org The stability and reactivity of the γ-lactam ring make it a versatile building block for constructing more complex molecules. rsc.org

From a biochemical perspective, the γ-lactam moiety is found in numerous compounds with diverse biological activities, including antitumor, and antiproliferative properties. rsc.orgnih.gov Their ability to mimic peptide bonds allows them to function as peptidomimetics, influencing protein-protein interactions and enzyme activity. This wide-ranging biological relevance has cemented the γ-lactam structure as a high-priority target for synthetic chemists and drug discovery programs. rsc.org

Importance of Chirality in Small Molecule Research and Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science, particularly in drug discovery and development. rroij.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical properties in an achiral environment, they can exhibit profoundly different biological activities. nih.govlifechemicals.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a small molecule, leading to distinct interactions. nih.govbenthamdirect.com

The significance of chirality was tragically highlighted by the thalidomide (B1683933) case, where one enantiomer was effective against morning sickness while the other caused severe birth defects. rroij.comlifechemicals.com This event spurred regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to establish strict guidelines in 1992 for the development of chiral drugs. nih.govbenthamdirect.com These regulations mandate the characterization of each enantiomer and often require the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects. nih.govbenthamdirect.com

Consequently, modern drug development places a strong emphasis on stereoselective synthesis, which aims to produce a single, desired enantiomer. nih.gov Accessing enantiomerically pure compounds can be achieved through asymmetric synthesis, using chiral catalysts or auxiliaries, or by separating a racemic mixture (a 50:50 mix of enantiomers) through techniques like chiral chromatography. nih.gov The focus on single-enantiomer small molecules allows for a more precise understanding of a drug's mechanism of action, potency, and safety profile, making chirality a critical consideration throughout the research and development process. lifechemicals.com

Overview of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one within Pyrrolidinone Class

This compound is a specific chiral molecule belonging to the pyrrolidinone class. Its structure consists of a five-membered γ-lactam ring substituted at the 5-position with an isobutyl group. The "(5S)" designation specifies the absolute stereochemistry at the chiral center, which is the carbon atom at position 5 of the ring.

This compound is scientifically recognized as the (S)-lactam of pregabalin (B1679071). caymanchem.comcymitquimica.comlgcstandards.com It is often referred to as a degradation product or an impurity that can form during the synthesis or storage of pregabalin. caymanchem.compharmacompass.com The formation of this lactam occurs via intramolecular cyclization of pregabalin. The development of synthetic routes to pregabalin sometimes involves intermediates that are derivatives of this pyrrolidinone structure. google.comgoogle.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC NameThis compound
Other Names(S)-Pregabalin lactam, (S)-4-Isobutylpyrrolidin-2-one, Pregabalin Impurity A caymanchem.comcymitquimica.com
CAS Number181289-23-6 caymanchem.comlgcstandards.com
Molecular FormulaC₈H₁₅NO caymanchem.com
Molecular Weight141.21 g/mol lgcstandards.com
Canonical SMILESCC(C)C[C@@H]1CC(=O)NC1 caymanchem.com
InChI KeyGUGXRXLTTHFKHC-ZETCQYMHSA-N caymanchem.com

The study of chiral pyrrolidines like this compound is important for understanding the stability and impurity profiles of related pharmaceutical compounds. The synthesis of such chiral pyrrolidines often requires stereocontrolled methods to ensure the correct configuration at the stereocenter, reflecting the broader challenges and goals of chiral chemistry. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMHYDFTGFOIE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558456
Record name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62430-05-1
Record name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Characterization and Enantiomeric Integrity of 5s 5 2 Methylpropyl Pyrrolidin 2 One

Methodologies for Chiral Purity and Enantiomeric Excess Determination

Ensuring the enantiomeric integrity of a chiral compound is crucial, as even small amounts of the undesired enantiomer can have significantly different biological or chemical effects. The enantiomeric excess (ee), a measure of the chiral purity, is therefore a critical quality parameter. Several analytical techniques are employed to determine the enantiomeric excess of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Commonly Used Chiral Stationary Phases for Pyrrolidinone Derivatives:

Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on a silica support are highly effective for a broad range of chiral compounds.

Cyclodextrin-based CSPs: These phases offer chiral recognition based on the formation of inclusion complexes.

Protein-based CSPs: Columns with immobilized proteins can provide excellent enantioselectivity, mimicking biological recognition processes.

The choice of the specific chiral column and the mobile phase composition is critical and often requires methodical screening to achieve optimal separation.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric analysis of volatile compounds. For non-volatile compounds like this compound, derivatization to a more volatile analogue may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for determining enantiomeric excess, typically through the use of chiral solvating agents or chiral shift reagents. These agents form transient diastereomeric complexes with the enantiomers, resulting in the separation of specific NMR signals, which can then be integrated to determine the enantiomeric ratio.

Table 2: Comparison of Methodologies for Enantiomeric Excess Determination

MethodPrincipleAdvantagesLimitations
Chiral HPLCDiastereomeric interactions with a chiral stationary phaseHigh accuracy, precision, and broad applicability.Requires specialized and often expensive columns.
Chiral GCDiastereomeric interactions with a chiral stationary phase in the gas phaseHigh resolution and sensitivity for volatile compounds.May require derivatization for non-volatile analytes.
NMR with CSAsFormation of transient diastereomeric complexes with a chiral solvating agentRapid analysis and no need for chromatographic separation.Lower sensitivity and accuracy compared to chromatography.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific (S)-configuration at the C5 position of this compound dictates its three-dimensional shape and the spatial orientation of the isobutyl group. This precise arrangement is fundamental to its ability to engage in stereospecific interactions with other chiral molecules, a phenomenon known as molecular recognition.

In a biological context, the stereochemistry of a molecule is critical for its interaction with enzymes, receptors, and other biological macromolecules, which are themselves chiral. The "lock and key" or "induced fit" models of molecular recognition highlight that only one enantiomer will typically bind effectively to a specific biological target, leading to a desired physiological response. The other enantiomer may be inactive or could even elicit an undesirable or toxic effect.

Beyond biological systems, the stereochemistry of this compound is pivotal when it is used as a chiral auxiliary or a chiral building block in asymmetric synthesis. In these applications, the defined stereocenter of the pyrrolidinone ring directs the stereochemical outcome of a chemical reaction, enabling the synthesis of other chiral molecules with high enantiomeric purity. The isobutyl group at the C5 position can exert steric hindrance, influencing the approach of reagents from a specific face of the molecule and thereby controlling the formation of new stereocenters.

The ability of this compound to form specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, is also intrinsically linked to its stereochemistry. These interactions are directional and play a crucial role in the formation of stable diastereomeric complexes during chiral recognition processes, whether in a biological receptor or on the surface of a chiral stationary phase in a chromatography column.

Structure Activity Relationship Sar Studies and Rational Design of 5s 5 2 Methylpropyl Pyrrolidin 2 One Derivatives

Systematic Modification of the Pyrrolidinone Core and the 2-Methylpropyl Substituent

The pyrrolidinone ring serves as a versatile scaffold in medicinal chemistry, offering opportunities for three-dimensional exploration of chemical space due to its non-planar, sp³-hybridized nature. nih.govresearchgate.net Systematic modifications of both this core and its substituents are a cornerstone of rational drug design. In the context of derivatives related to (5S)-5-(2-methylpropyl)pyrrolidin-2-one, SAR studies have often focused on the corresponding open-chain amino acid, Pregabalin (B1679071), to elucidate the structural requirements for high-affinity binding to its target, the α2-δ protein.

Key findings from these studies reveal the critical nature of the 2-methylpropyl (isobutyl) group for biological activity. Modifications to this side chain, such as altering its length, branching, or replacing it with cyclic structures, have a significant impact on binding affinity. For instance, research on a series of Pregabalin analogues demonstrated that both shortening and lengthening the alkyl chain from the optimal isobutyl group generally leads to a decrease in potency.

Similarly, modifications to the core structure, such as introducing substituents on the pyrrolidine (B122466) ring or its open-chain analogue, have been explored. The stereochemistry at the C4 position (in the pyrrolidinone nomenclature) is crucial. The (S)-enantiomer consistently shows significantly higher binding affinity than the (R)-enantiomer, highlighting the specific spatial arrangement required for optimal interaction with the biological target. phmethods.net Studies on related pyrrolidine systems have also shown that substitution at the C3 and C4 positions can lock the ring into specific "exo" or "endo" conformations, which in turn dictates the spatial orientation of other substituents and influences pharmacological efficacy. nih.gov

Table 1: Effect of Modifying the 2-Methylpropyl (Isobutyl) Group on α2-δ Binding Affinity
Compound NameModification from Parent Structureα2-δ Binding IC50 (nM)
(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin)Reference Isobutyl Group39
(S)-3-(Aminomethyl)-4-methylpentanoic acidIsopropyl Group330
(S)-3-(Aminomethyl)-6-methylheptanoic acidIso-pentyl Group150
3-(Aminomethyl)-5-methylheptanoic acidsec-Butylmethyl Group62
3-(Aminomethyl)-5,5-dimethylhexanoic acidtert-Butylmethyl Group1200

Data in this table is adapted from SAR studies on Pregabalin, the open-chain analogue of this compound. acs.org

Influence of N-Substituents and C-Substituents on Molecular Interactions

The introduction of substituents at the nitrogen (N) and carbon (C) atoms of the pyrrolidinone scaffold is a primary strategy for modulating molecular interactions and, consequently, biological activity. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring is a key position for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov

C-Substituents: Substituents on the carbon atoms of the pyrrolidinone ring play a vital role in defining the molecule's three-dimensional shape and its interactions within a binding pocket. nih.gov As noted earlier, the stereochemistry of C-substituents is often paramount. In SAR studies of Pregabalin analogues, adding further alkyl substituents to the carbon backbone has been explored. For instance, the introduction of a methyl group at the C3 position (relative to the carboxylic acid in the open-chain form) can have varied effects depending on the stereochemistry. These findings underscore the sensitivity of the target's binding site to the steric bulk and conformation of the ligand. researchgate.netacs.org

Table 2: Influence of C-Substituents on the GABA Analogue Backbone on α2-δ Binding Affinity
Compound NameC-Substitutionα2-δ Binding IC50 (nM)
(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin)None (Reference)39
(3S)-3-(Aminomethyl)-3,5-dimethylhexanoic acidC3-Methyl1400
(3S,4R)-3-(Aminomethyl)-4,5-dimethylhexanoic acidC4-Methyl (R)52
(3S,4S)-3-(Aminomethyl)-4,5-dimethylhexanoic acidC4-Methyl (S)11000

Data in this table is adapted from SAR studies on Pregabalin, the open-chain analogue of this compound. acs.org

Bioisosteric Replacements and Scaffold Hopping Approaches for Pyrrolidinone-Based Structures

Bioisosterism and scaffold hopping are advanced medicinal chemistry strategies used to discover novel compounds by modifying a known active molecule to improve its properties. nih.govipinnovative.combohrium.com These techniques are highly relevant to the design of new agents based on the pyrrolidinone framework.

Bioisosteric Replacements: Bioisosterism involves replacing a functional group or atom with another that has similar physical or chemical properties, with the goal of enhancing efficacy, improving metabolic stability, or reducing toxicity. nih.govacs.orgipinnovative.com For pyrrolidinone-based structures, several bioisosteric replacements can be considered. The lactam carbonyl group, for example, is a key hydrogen bond acceptor. It could potentially be replaced by other hydrogen bond-accepting groups like a sulfone or a tetrazole, although such a change would significantly alter the ring's chemistry. ipinnovative.comnih.gov More commonly, replacements are made to substituents. The isobutyl group could be replaced by bioisosteres such as a cyclobutyl or other strained ring systems to alter metabolic stability and lipophilicity while attempting to maintain the optimal shape for binding. cambridgemedchemconsulting.com The replacement of hydrogen with fluorine or deuterium (B1214612) is another common tactic to block metabolic oxidation or alter pharmacokinetics. nih.govcambridgemedchemconsulting.com

Scaffold Hopping: Scaffold hopping is a more drastic approach where the central core of a molecule (the scaffold) is replaced with a structurally different one, while aiming to preserve the original biological activity. nih.govpharmablock.com This is done to find new chemical entities with improved properties or to escape existing patent space. nih.gov Starting from a pyrrolidinone core, a scaffold hop could involve replacing the five-membered ring with other heterocyclic systems, such as piperidine, morpholine, or even bicyclic structures. nih.govnih.gov The goal is to orient the key pharmacophoric elements—in this case, analogues of the isobutyl group and the lactam functionality—in a similar spatial arrangement to the original molecule, allowing for comparable interactions with the biological target. nih.gov Computational methods are often employed to design and predict the success of such scaffold hops before undertaking synthetic efforts. nih.gov

5s 5 2 Methylpropyl Pyrrolidin 2 One As a Chiral Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Natural Products and Bioactive Compounds

The pyrrolidin-2-one scaffold is a prevalent motif in a multitude of natural products and biologically active molecules. The specific stereoisomer, (5S)-5-(2-methylpropyl)pyrrolidin-2-one, serves as a crucial starting material or intermediate in the stereoselective synthesis of various pharmacologically significant compounds.

One notable application of this chiral building block is in the synthesis of GABA (γ-aminobutyric acid) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest for the treatment of neurological disorders. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the structural similarity to key intermediates in the synthesis of drugs like Pregabalin (B1679071) highlights its potential. Pregabalin, an anticonvulsant and analgesic drug, features a γ-amino acid structure with an isobutyl group, underscoring the relevance of the this compound scaffold. The synthesis of various N-heterocyclic analogues of GABA, Pregabalin, and Baclofen has been explored to develop new GABAB receptor agonists with improved lipophilicity for better blood-brain barrier penetration. mdpi.com

Furthermore, the pyrrolidine (B122466) ring system is a core component of many alkaloids and other bioactive natural products. nih.gov General strategies for the synthesis of pyrrolidine-containing natural products often rely on chiral precursors to establish the desired stereochemistry. While specific total syntheses employing this compound as the primary chiral source are not prominently reported, its role as a precursor to more complex chiral synthons is implied by the frequent appearance of the 5-substituted pyrrolidin-2-one motif in synthetic routes.

Applications as a Chiral Auxiliary or Ligand in Asymmetric Transformations

The utility of this compound extends to its application as a chiral controller in asymmetric reactions, either as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed transformations.

As a Chiral Auxiliary:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. The stereocenter of the auxiliary guides the formation of a new stereocenter in the substrate, after which the auxiliary is cleaved and can often be recovered.

While direct and detailed examples of this compound acting as a chiral auxiliary are not widespread in peer-reviewed literature, the principle is well-established with structurally related compounds. For instance, a patent describes a process for preparing Pregabalin that involves the alkylation of an intermediate derived from (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one. google.com This highlights the potential of the chiral pyrrolidinone framework to control the stereoselective introduction of substituents at the C3 position. The stereoselective alkylation of chiral pyrrolidin-2-ones is a known strategy for creating conformationally restricted analogues of bioactive molecules. researchgate.net

As a Chiral Ligand Precursor:

The nitrogen atom and the potential for functionalization at other positions of the this compound ring make it an attractive scaffold for the synthesis of chiral ligands. These ligands can then coordinate with metal centers to create catalysts for a variety of asymmetric reactions. The design and synthesis of chiral ligands based on trans-2,5-disubstituted pyrrolidines have been explored for applications in asymmetric catalysis, demonstrating the potential of this structural motif. arizona.edu Although specific ligands derived directly from this compound are not extensively documented, the modular nature of ligand synthesis suggests its viability as a chiral backbone.

The following table summarizes the potential and analogous applications of this compound in asymmetric synthesis:

Application TypeDescriptionAnalogous Example
Chiral Auxiliary Directs the stereoselective formation of a new stereocenter in a substrate.Alkylation of (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one derivatives in Pregabalin synthesis. google.com
Chiral Ligand Forms a complex with a metal to catalyze an asymmetric reaction.Ligands based on trans-2,5-disubstituted pyrrolidines used in various catalytic processes. arizona.edu

Incorporation into Peptide Mimetics and Macrocyclic Systems

The rigid, five-membered ring structure and the defined stereochemistry of this compound make it an excellent scaffold for the construction of peptide mimetics and macrocyclic compounds. These complex molecules are of great interest in drug discovery for their ability to mimic the structure and function of peptides while offering improved stability and bioavailability.

Peptide Mimetics:

Peptidomimetics are designed to replicate the spatial arrangement of amino acid side chains in a peptide, thereby mimicking its biological activity. The pyrrolidin-2-one ring can serve as a constrained dipeptide surrogate, forcing the appended functional groups into specific orientations. The synthesis of conformationally restricted analogues of pregabalin, for example, has been achieved through the stereoselective alkylation of a chiral pyrrolidin-2-one, demonstrating the utility of this scaffold in creating molecules that mimic the structure of bioactive peptides. researchgate.net

Macrocyclic Systems:

Macrocycles, cyclic molecules containing large rings, are prevalent in natural products and have gained significant attention as a class of drugs. The incorporation of chiral building blocks like this compound into macrocyclic frameworks can impart conformational rigidity and introduce key stereochemical elements for biological recognition.

Research into the synthesis of 20-membered macrocyclic pseudo-natural products has demonstrated the feasibility of incorporating two pyrrolidine fragments into a large ring structure, leading to the discovery of potent inducers of LC3 lipidation, a process involved in autophagy. nih.gov While this specific example does not use the isobutyl-substituted variant, it illustrates the principle of using chiral pyrrolidinones in the construction of complex macrocycles. The development of synthetic routes to various 1,5-substituted pyrrolidin-2-ones further expands the toolkit for creating diverse macrocyclic architectures. mdpi.com

The following table outlines the key features and applications of incorporating this compound into these complex systems:

System TypeKey FeatureApplication Example
Peptide Mimetics Constrained scaffold for mimicking peptide secondary structures.Synthesis of conformationally restricted analogues of GABAergic drugs. researchgate.net
Macrocycles Introduction of rigidity and stereochemistry into large ring systems.Formation of complex pseudo-natural product macrocycles with biological activity. nih.gov

In Vitro Biological Activities and Molecular Recognition of 5s 5 2 Methylpropyl Pyrrolidin 2 One Derivatives

Receptor Binding Affinity and Selectivity Profiling (e.g., Opioid Receptors, Cannabinoid Receptors)

The interaction of small molecules with receptors is a cornerstone of pharmacology. The opioid and cannabinoid receptors, both of which are G-protein coupled receptors, are significant targets for the development of analgesics and other therapeutics.

While the broader class of pyrrolidine-containing compounds has been investigated for activity at various receptors, specific binding affinity data for derivatives of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one at opioid and cannabinoid receptors is not extensively documented in publicly available literature. However, research into related heterocyclic compounds provides a basis for potential interactions. For instance, studies on thioureas bearing basic pyrrolidine (B122466) residues have shown good binding affinities for the mu-opioid receptor, with further alkylation of the pyrrolidine ring with benzyl (B1604629) derivatives increasing this affinity. ebi.ac.uk This suggests that the pyrrolidine motif can be a key pharmacophoric element for opioid receptor binding.

Similarly, the cannabinoid receptors (CB1 and CB2) have been targeted by a wide array of synthetic ligands. While direct binding data for this compound derivatives is scarce, studies on other pyrrol-1-yl-pyrazole-3-carboxamides have demonstrated potent and selective binding to cannabinoid receptors. elsevierpure.comnih.govnih.gov These studies highlight the importance of specific substitutions on the heterocyclic core for achieving high affinity and selectivity. For example, a 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide derivative was found to be a potent hCB1 ligand with a Ki of 5.6 nM. elsevierpure.comnih.gov Future research could explore whether the isobutyl-pyrrolidin-2-one scaffold can be similarly optimized for potent and selective interaction with opioid or cannabinoid receptors.

In Vitro Cellular Target Engagement and Pathway Modulation

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. Cellular target engagement assays provide this crucial information.

For derivatives of this compound, specific studies detailing their cellular target engagement and subsequent pathway modulation are not extensively reported. However, the general methodologies for assessing target engagement are well-established. Techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are used to quantify the binding of a drug to its target protein inside living cells. biorxiv.orgresearchgate.net

In the context of the p300 bromodomain inhibitors with a pyrrolidin-2-one scaffold, studies have demonstrated downstream effects that confirm target engagement. For example, compound 29 (CZL-046) was shown to suppress the mRNA levels of c-Myc and IRF4 and downregulate the expression of c-Myc and H3K27Ac in a multiple myeloma cell line, which are known targets of the p300/CBP pathway. acs.orgnih.gov Similarly, the (R)-5-methylpyrrolidin-2-one derivative B4 showed potent proliferation inhibitory activities on various tumor cells, indicating its engagement with the p300/CBP target in a cellular environment leads to a functional outcome. nih.gov

These examples with structurally related compounds suggest that derivatives of this compound, if found to be potent inhibitors of a specific target, could have their cellular engagement and pathway modulation confirmed through similar established in vitro cellular assays.

Molecular Interaction Analysis (e.g., Ligand-Protein Complex Formation)

Understanding the precise molecular interactions between a ligand and its protein target is fundamental for structure-based drug design and optimization. Techniques such as X-ray crystallography and molecular docking are invaluable tools for this purpose.

For the p300 bromodomain inhibitor 29 (CZL-046) , which features an (S)-3-fluoropyrrolidin-2-one scaffold, a cocrystal structure with the CREB binding protein (CBP) bromodomain was determined. acs.org This provided detailed insights into the binding mode, revealing the specific amino acid residues involved in the interaction and explaining the high potency of the compound. Such structural information is critical for designing next-generation inhibitors with improved properties.

Molecular docking studies have also been employed to predict the binding modes of various pyrrolidin-2-one derivatives with their targets. For instance, docking studies of certain pyrrolidin-2-one derivatives with acetylcholinesterase suggested good binding affinity and the potential for stable complex formation. nih.gov While not the primary focus of this article, these studies demonstrate the utility of computational methods in understanding the molecular interactions of this scaffold.

In the absence of specific crystallographic or detailed docking data for this compound derivatives with opioid receptors, cannabinoid receptors, or PDE5, the binding modes can only be hypothesized based on the known pharmacophores of these targets and the structural features of the ligands. Future molecular modeling studies could provide valuable hypotheses for how these derivatives might interact with the binding pockets of these proteins, guiding the synthesis and biological evaluation of new compounds.

Advanced Spectroscopic and Analytical Characterization of 5s 5 2 Methylpropyl Pyrrolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, the precise connectivity of atoms can be determined. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) further enable the complete and definitive assignment of all proton and carbon signals.

For (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the isobutyl side chain. The N-H proton typically appears as a broad singlet. The proton at the C5 chiral center is a key signal, appearing as a multiplet due to coupling with protons on C4 and the adjacent methylene (B1212753) group of the isobutyl substituent. The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C2) resonating at a characteristic downfield shift. While specific experimental data for this exact isomer is not widely published, expected chemical shifts can be inferred from data on closely related structures like 5-methyl-2-pyrrolidone chemicalbook.com.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on known values for pyrrolidinone scaffolds and standard substituent effects. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₅NO), the calculated monoisotopic mass is 141.1154 Da. lgcstandards.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can confirm this mass with sub-ppm accuracy, validating the molecular formula. slideserve.com

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This provides valuable structural information. The fragmentation of 5-substituted pyrrolidinones is characterized by specific cleavage patterns. miamioh.edulibretexts.org The most prominent fragmentation is typically the α-cleavage, leading to the loss of the isobutyl side chain. Other significant fragmentation pathways can involve the cleavage of the lactam ring itself. libretexts.orgmjcce.org.mk

Table 2: Plausible HRMS Fragmentation for [C₈H₁₅NO + H]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. The spectra are characterized by absorption bands (IR) or scattering peaks (Raman) corresponding to the vibrational frequencies of specific bonds. aip.org

For this compound, the spectra are dominated by features of the lactam ring and the alkyl substituent. The most characteristic vibrations include the C=O stretching of the amide (Amide I band), the N-H stretching, and the C-H stretching of the isobutyl group. The position of the Amide I band is sensitive to hydrogen bonding and the conformation of the five-membered ring. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are typical values for pyrrolidinone structures. researchgate.netchemicalbook.com

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Confirmation

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for the determination of the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. A CD spectrum plots the difference in absorption (Δε) versus wavelength and shows positive or negative peaks, known as Cotton effects, for chromophores near a stereocenter.

The absolute configuration of chiral lactams can be determined by analyzing the sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl chromophore, which occurs around 210-230 nm. The "octant rule" for ketones and lactams provides a semi-empirical correlation between the three-dimensional arrangement of substituents around the carbonyl group and the sign of the observed Cotton effect. slideserve.comchemistnotes.comscribd.com For a (5S)-5-alkylpyrrolidin-2-one, the isobutyl substituent is expected to lie in a positive octant, predicting a positive Cotton effect for the n→π* transition. researchgate.net Experimental confirmation of a positive peak in this region would provide strong evidence for the (S)-configuration at the C5 position.

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays by a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. mdpi.com

While no publicly available crystal structure for this compound has been identified, a crystallographic analysis would provide definitive proof of its molecular structure and absolute stereochemistry. nih.govnih.gov Key information obtained would include:

Absolute Configuration: Unambiguous assignment of the (S)-configuration at the C5 stereocenter.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Ring Conformation: Determination of the exact conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation), which is crucial for understanding its reactivity and interactions. nih.gov

Intermolecular Interactions: A detailed picture of the crystal packing, including hydrogen bonding involving the N-H and C=O groups, which dictates the solid-state properties of the compound. researchgate.net

This technique remains the most powerful method for validating the structures of complex chiral molecules and serves as a benchmark for computational and other spectroscopic methods. researchgate.net

Compound Names

Table 4: List of Chemical Compounds Mentioned

Computational Chemistry and in Silico Investigations of 5s 5 2 Methylpropyl Pyrrolidin 2 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

Docking studies on various pyrrolidinone derivatives have revealed key interactions that govern their biological activities. For instance, research on pyrrolidinone derivatives as potential inhibitors of enzymes like neuraminidase and acetylcholinesterase has highlighted the importance of hydrogen bonds and electrostatic interactions in the binding pocket. nih.govnih.gov In a hypothetical docking study of this compound against a target protein, the isobutyl group would be expected to form hydrophobic interactions, while the lactam ring could participate in hydrogen bonding with amino acid residues in the active site. The stereochemistry at the C5 position is also a critical factor, as it dictates the spatial arrangement of the substituent and, consequently, its fit within the binding pocket.

An illustrative example of the type of data generated from a molecular docking simulation is presented in the table below. This hypothetical data represents the predicted binding energies and key interacting residues for this compound with a generic enzyme active site.

ParameterValueInteracting Residues
Binding Energy (kcal/mol)-7.5Tyr123, Ser245, Phe330
Hydrogen Bonds2Ser245 (backbone C=O), Tyr123 (side chain OH)
Hydrophobic Interactions4Phe330, Leu289, Val301, Ile292

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations can be employed to understand its conformational preferences in different environments (e.g., in solution or within a binding site) and to assess the stability of its interactions with a biological target.

MD simulations of pyrrolidinone derivatives have been used to investigate the stability of docked poses and to refine the understanding of binding modes. nih.govnih.govtandfonline.com These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for binding. For this compound, an MD simulation could track the movement of the isobutyl group within a hydrophobic pocket and the persistence of hydrogen bonds involving the lactam moiety. The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex.

The following table provides a hypothetical summary of results from an MD simulation of this compound bound to a target protein.

Simulation ParameterResultInterpretation
Simulation Time (ns)100Sufficient time to assess stability
Average RMSD of Ligand (Å)1.2The ligand remains stably bound in the active site
Average RMSD of Protein (Å)2.5The overall protein structure is stable
Key Interaction Persistence (%)85%Hydrogen bonds and hydrophobic contacts are maintained

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment. arabjchem.org Such information is crucial for understanding its chemical reactivity and its potential to interact with biological targets.

Studies on pyrrolidinone derivatives have utilized quantum chemical methods like Density Functional Theory (DFT) to elucidate reaction mechanisms and to calculate various molecular properties. arabjchem.orgnih.gov For this compound, DFT calculations could be used to predict its most stable conformation and to map its electron density distribution, highlighting regions that are susceptible to nucleophilic or electrophilic attack.

A representative data table summarizing the output of quantum chemical calculations for this compound is shown below.

PropertyCalculated Value
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.0
Dipole Moment (Debye)3.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Pyrrolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related pyrrolidinone derivatives to develop a predictive model.

QSAR studies on various classes of pyrrolidinone derivatives have been successful in identifying key molecular descriptors that are correlated with their biological activities, such as steric, electronic, and hydrophobic properties. nih.govnih.govtandfonline.com These models can then be used to predict the activity of new, untested compounds. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly useful in understanding the spatial requirements for the activity of pyrrolidinone derivatives. tandfonline.comscispace.com

The table below illustrates the kind of statistical parameters that are used to validate a QSAR model for a series of pyrrolidinone derivatives.

Statistical ParameterValueSignificance
R² (Coefficient of Determination)0.92Goodness of fit of the model
Q² (Cross-validated R²)0.75Predictive ability of the model
F-statistic120.5Statistical significance of the model

Network Pharmacology Approaches for Polypharmacology and Target Deconvolution

Network pharmacology is an emerging field that combines systems biology and computational techniques to understand the complex interactions between drugs, targets, and diseases. For this compound, a network pharmacology approach could be used to predict its potential multiple targets (polypharmacology) and to elucidate the biological pathways through which it may exert its effects.

A hypothetical outcome of a network pharmacology analysis for this compound could be summarized in a table like the one below, indicating predicted targets and their associated biological pathways.

Predicted TargetBiological Pathway
AcetylcholinesteraseCholinergic signaling
NeuraminidaseViral replication
Cyclooxygenase-2 (COX-2)Inflammatory response

Mechanistic Insights into Reactions Involving the Pyrrolidinone Scaffold

Understanding of Cyclization and Ring-Opening Reaction Mechanisms

The formation and cleavage of the pyrrolidinone ring are fundamental processes governed by specific mechanistic pathways.

Cyclization Mechanisms:

The most common route to the pyrrolidinone core is the intramolecular cyclization of γ-amino acids. numberanalytics.comwikipedia.orgnih.gov This process, known as lactamization, typically involves the formation of an amide bond between the amine and carboxylic acid groups within the same molecule. wikipedia.org The reaction is generally most efficient for forming five-membered (γ-lactam) and six-membered (δ-lactam) rings due to favorable thermodynamics and kinetics.

The mechanism proceeds via nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the carboxylic acid. This is often facilitated by heating or by using activating agents to convert the carboxylic acid into a more reactive species, such as an acyl chloride or ester. The cyclization of γ-aminobutyric acid (GABA) to 2-pyrrolidinone (B116388) is a classic example of this transformation. nih.gov

Another significant pathway is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an alkene or alkyne to construct the pyrrolidinone ring with a high degree of stereoselectivity. osaka-u.ac.jp Additionally, methods like the intramolecular amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds are powerful strategies for building the pyrrolidinone skeleton. osaka-u.ac.jp

Ring-Opening Mechanisms:

The amide bond within the pyrrolidinone ring is stable but can be cleaved under certain conditions. The most common ring-opening reaction is hydrolysis, which occurs in the presence of strong acids or bases and water, yielding the corresponding γ-amino acid. chemicalbook.com

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.

Beyond hydrolysis, recent advancements have focused on deconstructive transformations of the unstrained pyrrolidinone ring via C-N bond cleavage, which allows for "skeletal remodeling" into different cyclic or acyclic structures. researchgate.net These methods expand the synthetic utility of pyrrolidines by enabling their conversion into more complex molecular architectures. researchgate.net

Stereoelectronic Effects in Pyrrolidinone Derivatives

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a crucial role in the conformation and reactivity of pyrrolidinone derivatives. wikipedia.org These effects arise from interactions between filled (donor) and empty (acceptor) orbitals that depend on their relative orientation.

In the pyrrolidinone ring, a key stereoelectronic interaction is hyperconjugation. This involves the delocalization of electrons from a filled bonding orbital (e.g., a C-H or C-C σ-orbital) into an adjacent empty antibonding orbital (e.g., a C-N or C=O σ* or π* orbital). beilstein-journals.org These interactions stabilize specific conformations. For instance, the gauche effect, a type of stereoelectronic effect, can influence the puckering of the pyrrolidinone ring, which in turn preorganizes the main-chain dihedral angles. nih.gov This preorganization is critical for the biological activity of molecules where the pyrrolidinone is part of a larger structure, such as in collagen mimics. nih.gov

The lone pair of electrons on the nitrogen atom can also participate in significant hyperconjugative interactions. The orientation of this lone pair relative to adjacent antibonding orbitals can influence the stability of different ring conformations and affect the molecule's reactivity. beilstein-journals.org In chiral derivatives like (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, these effects dictate the preferred conformation of the isobutyl substituent, influencing how the molecule interacts with chiral environments like enzyme active sites. Computational studies have confirmed that stereoelectronic effects can be the determining factor in the stereochemical outcome of reactions involving related heterocyclic systems. acs.org

Reaction Kinetics and Thermodynamics of Key Transformations

The formation of lactams, including pyrrolidinones, is a process governed by both kinetic and thermodynamic factors. While the formation of five- and six-membered rings is generally favored, the precise balance between the starting amino acid and the cyclized lactam depends on the specific reaction conditions. pearson.com

Thermodynamics:

The cyclization of γ-amino acids to pyrrolidinones is an equilibrium process. The position of this equilibrium is influenced by factors such as temperature, pH, and solvent. wur.nlutwente.nl In aqueous solutions, the equilibrium often lies towards the open-chain amino acid, and driving the reaction toward the lactam may require the removal of water or the use of non-aqueous solvents. wur.nlrsc.org The Gibbs free energy (ΔG) of the reaction determines the spontaneity of cyclization, and it is a function of the change in enthalpy (ΔH) and entropy (ΔS). The formation of a ring structure results in a decrease in entropy, which must be offset by a sufficiently negative enthalpy change for the reaction to be favorable.

Kinetics:

The rate of lactam formation is influenced by the activation energy of the cyclization step. Catalysts are often employed to lower this energy barrier. The reaction can be under either kinetic or thermodynamic control.

Kinetically controlled synthesis: An activated acyl donor is used, leading to rapid and often irreversible product formation. wur.nl

Thermodynamically controlled synthesis: The reaction is allowed to reach equilibrium, and the final product distribution reflects the relative thermodynamic stabilities of the reactants and products. utwente.nl

Below is a table summarizing typical conditions for the synthesis of 2-pyrrolidinone from γ-butyrolactone, a common industrial precursor.

Reactants Catalyst Temperature (°C) Pressure (MPa) Conversion (%) Selectivity (%)
γ-Butyrolactone, Ammonia None (Liquid Phase) 250–290 8.0–16.0 ~100 >94

Data sourced from ChemicalBook. chemicalbook.com

Catalyst Design and Optimization for Pyrrolidinone Synthesis and Modification

Catalysis is essential for the efficient and stereoselective synthesis of chiral pyrrolidinones like this compound. Catalyst design focuses on achieving high yields, excellent enantioselectivity, and operational simplicity.

Organocatalysis:

Pyrrolidine-based catalysts, particularly those derived from proline, have become dominant in asymmetric synthesis. researchgate.netnih.gov These catalysts operate through various activation modes, such as enamine or iminium ion formation, to facilitate a wide range of transformations with high stereocontrol. researchgate.net The scaffold of these organocatalysts can be extensively modified to fine-tune their steric and electronic properties, thereby optimizing efficiency and selectivity for specific reactions. nih.gov

Metal Catalysis:

Transition metals are widely used to catalyze the synthesis of pyrrolidines.

Gold Catalysis: Chiral gold(I) complexes have been developed for asymmetric cyclization reactions, including the synthesis of 1,6-enynes. researchgate.net The design of these catalysts often involves ligands with remote chiral centers, such as a C2-symmetric diarylpyrrolidine, which effectively transmit stereochemical information to the reaction center. researchgate.net

Rhodium and Iridium Catalysis: Rhodium(II) catalysts are effective for C-H amination reactions to form the pyrrolidine (B122466) ring. acs.org Chiral iridacycle complexes can catalyze "borrowing hydrogen" annulation reactions to produce enantioenriched N-heterocycles directly from diols and amines. organic-chemistry.org

Heterogeneous Catalysis: Magnetic nanoparticles functionalized with chiral molecules, such as L-proline, have been designed as efficient and reusable catalysts for the stereoselective synthesis of complex spiro-pyrrolidines via 1,3-dipolar cycloaddition reactions. nih.govrsc.org

Biocatalysis:

Enzymes offer unparalleled selectivity and are increasingly integrated into synthetic routes. Chemoenzymatic strategies combine the activation potential of chemical catalysts with the high selectivity of enzymes. nih.gov For example, enzymes like amine transaminases (ATAs) or keto reductases (KREDs) can be used for the stereoselective synthesis of chiral aminopyrrolidines or hydroxypyrrolidines from prochiral precursors. nih.gov

The table below summarizes various catalytic approaches for the synthesis of substituted pyrrolidines.

Catalytic Approach Catalyst Type Key Transformation Advantage
Organocatalysis Proline Derivatives Asymmetric Aldol (B89426), Michael Additions Metal-free, high stereocontrol
Metal Catalysis Chiral Gold(I) Complexes Enyne Cyclizations High enantioselectivity
Metal Catalysis Rhodium(II) Carboxylates C-H Amination/Insertion Direct C-N bond formation
Heterogeneous Catalysis L-proline on Nanoparticles 1,3-Dipolar Cycloaddition Catalyst reusability
Biocatalysis Transaminases (ATAs) Asymmetric Amination High enantioselectivity, mild conditions

Future Directions and Emerging Research Avenues for 5s 5 2 Methylpropyl Pyrrolidin 2 One

Development of Sustainable and Green Synthesis Methodologies

The chemical industry is increasingly focused on green chemistry principles to minimize environmental impact. For pyrrolidinone derivatives, this involves developing synthesis methods that are efficient, use non-toxic reagents, and reduce waste. rsc.org Future research for synthesizing (5S)-5-(2-Methylpropyl)pyrrolidin-2-one will likely prioritize these sustainable approaches.

Key research avenues include:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is an efficient way to construct pyrrolidinone rings. vjol.info.vn The use of environmentally benign solvents like ethanol (B145695) or water in MCRs is a significant aspect of this green approach. rsc.orgvjol.info.vn

Catalyst Innovation: Research is moving towards catalyst-free reactions or the use of green catalysts, such as citric acid, to drive the formation of the pyrrolidinone ring. rsc.orgrsc.org For chiral compounds like the (5S) isomer, developing stereoselective organocatalysts that are environmentally friendly is a major goal. mdpi.com

Alternative Energy Sources: The application of methods like microwave-assisted organic synthesis (MAOS) and ultrasound irradiation can increase synthetic efficiency, shorten reaction times, and support green chemistry objectives. rsc.orgnih.gov

Bio-derived Feedstocks: A promising sustainable strategy is the synthesis of N-substituted-5-methyl-2-pyrrolidones from bio-derived materials like levulinic acid through one-pot reductive amination. researchgate.net Exploring similar bio-based pathways to this compound could significantly improve its environmental footprint.

Table 1: Comparison of Synthesis Methodologies for Pyrrolidinone Derivatives

Methodology Key Features Potential Advantages for Green Synthesis Research Focus
Multi-component Reactions One-pot synthesis from multiple starting materials. vjol.info.vn High atom economy, reduced purification steps, use of green solvents (e.g., ethanol). vjol.info.vnrsc.org Design of new MCRs for stereospecific synthesis.
Ultrasound-Promoted Synthesis Use of ultrasonic waves to accelerate reactions. rsc.org Shorter reaction times, increased yields, clean reaction profiles. rsc.org Optimization for large-scale production.
Microwave-Assisted Synthesis Application of microwave energy to heat reactions. nih.gov Increased synthetic efficiency, rapid reaction times. nih.gov Development of solvent-free microwave protocols.
Bio-derived Feedstock Utilization Synthesis from renewable resources like levulinates. researchgate.net Reduced reliance on petrochemicals, sustainable sourcing. researchgate.net Discovering new bio-based precursors and catalytic systems.

Exploration of Novel Biological Targets and Therapeutic Applications

While the pyrrolidinone scaffold is well-established, research continues to uncover new biological activities and therapeutic possibilities. For this compound, future work will involve screening it and its newly synthesized derivatives against a wide array of biological targets to identify novel medical applications.

Emerging areas of exploration include:

Enzyme Inhibition: Derivatives of the pyrrolidinone and pyrrolidine (B122466) heterocycles have shown potent inhibitory activity against enzymes like autotaxin (ATX), which is implicated in inflammation, fibrosis, and cancer. nih.gov Specifically, boronic acid and hydroxamic acid derivatives of the pyrrolidinone structure have demonstrated significant potency. nih.gov

DNA Damage Repair Pathways: Researchers have synthesized pyrrolidine-bearing compounds that act as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in DNA repair and are important targets in oncology. nih.gov

Computational Target Prediction: In silico tools like SwissTargetPrediction can be used to forecast potential protein targets for new molecules. mdpi.com Applying these computational methods to this compound could rapidly identify promising targets for subsequent biological validation, such as monoamine oxidase B (MAO B) or ADAMTS5. mdpi.com

Table 2: Potential Biological Targets for Pyrrolidinone-Based Compounds

Target Class Specific Example Therapeutic Relevance Research Approach
Enzymes Autotaxin (ATX) nih.gov Inflammation, Fibrosis, Cancer nih.gov Synthesis of derivatives (e.g., hydroxamic acids, boronic acids) and in vitro activity assays. nih.gov
PARP-1, -2 nih.gov Cancer (DNA Damage Repair) nih.gov Design of functionalized pyrrolidines to interact with the enzyme's active site. nih.gov
Monoamine Oxidase B (MAO B) mdpi.com Neurodegenerative Diseases In silico prediction followed by experimental validation of inhibitory activity. mdpi.com
ADAMTS5 mdpi.com Arthritis, Inflammation Molecular docking studies to predict binding affinity and mode of interaction. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization process. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and biological activities, making them invaluable for future research on this compound.

Future applications of AI/ML in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity or toxicity of novel derivatives of this compound before they are synthesized, saving time and resources. nih.govcrimsonpublishers.com

De Novo Design: Generative AI models can design entirely new molecules based on the pyrrolidinone scaffold that are optimized for specific properties, such as high potency for a particular biological target and a favorable pharmacological profile. mdpi.com

Reaction Optimization: AI can be used to predict the outcomes of chemical reactions, helping chemists to identify the optimal conditions for synthesizing new derivatives in a more efficient and systematic way. scitechdaily.com This approach can create "chemical reactivity flowcharts" to guide synthetic efforts. scitechdaily.com

Virtual Screening: Machine learning algorithms can rapidly screen large virtual libraries of compounds containing the this compound core against various protein targets to identify promising drug candidates. mdpi.com

Advanced In Vitro Model Systems for Biological Evaluation

To better predict human responses to new drug candidates, research is moving beyond traditional 2D cell cultures to more complex and physiologically relevant systems. The evaluation of this compound and its future analogues will benefit significantly from these advanced models.

Key emerging platforms for evaluation include:

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that contain living cells in a 3D microenvironment that mimics the structure and function of human organs like the liver, heart, or gut. nih.gov These models provide deeper insights into a compound's efficacy and potential toxicity. nih.govnih.gov For instance, a gut-liver-on-a-chip could be used to assess the metabolism and potential liver effects of orally administered pyrrolidinone derivatives. nih.gov

3D Spheroids and Organoids: These are self-assembled 3D cell cultures that more closely resemble the in vivo environment than flat cell layers. They are particularly useful for testing anticancer agents and understanding complex cellular interactions.

Expansion into Materials Science and Supramolecular Chemistry

The unique structural and chemical properties of the pyrrolidinone ring lend themselves to applications beyond pharmaceuticals. Future research is expected to explore the use of this compound as a building block in materials science and supramolecular chemistry.

Potential research directions include:

Novel Polymers and Gels: The pyrrolidinone moiety can be incorporated into polymer backbones or as side chains to create new materials with specific properties, such as enhanced thermal stability or selective permeability.

Supramolecular Assemblies: Supramolecular chemistry focuses on systems held together by non-covalent interactions. youtube.com The pyrrolidinone structure can participate in hydrogen bonding and other interactions, making it a candidate for designing self-assembling systems like nanotubes, vesicles, or responsive gels for applications in drug delivery or catalysis. msesupplies.comnorthwestern.edu

Functional Solvents and Ligands: Pyrrolidinone derivatives are known for their utility as solvents. msesupplies.com Research could focus on designing task-specific ionic liquids or ligands based on the this compound structure for use in catalysis or metal extraction.

Chiral Materials: The inherent chirality of this compound can be exploited to create chiral surfaces or catalysts for use in asymmetric synthesis or separation science.

Q & A

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (5S)-5-(2-Methylpropyl)pyrrolidin-2-one?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral pool strategies or asymmetric catalysis. For example, azide displacement on pyrrolidinone precursors (e.g., (5S)-5-Azidomethylpyrrolidin-2-one synthesis in ) can introduce substituents while retaining stereochemistry. Use chiral auxiliaries or enantiopure starting materials (e.g., L-proline derivatives) to ensure configuration fidelity. Purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1) and validation via optical rotation ([α]D) are critical .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer : Combine X-ray crystallography (for crystalline derivatives), chiral HPLC (using polysaccharide-based columns), and comparative optical rotation measurements. For example, validated enantiopurity by matching [α]D values (+72.3 in ethanol) with literature data . Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient silica gel column chromatography (e.g., CH₂Cl₂/MeOH 9:1) to separate polar byproducts. Recrystallization in ethanol or ethyl acetate/hexane mixtures can enhance purity. Monitor purity via TLC (Rf ~0.47 in CH₂Cl₂/MeOH 9:1) and confirm with melting point analysis (e.g., 65°C as in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bulky substituents like 2-methylpropyl at the 5-position of pyrrolidin-2-one?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates (e.g., NaN₃ in DMF at 70°C in ).
  • Temperature Control : Higher temperatures (70–85°C) accelerate nucleophilic substitutions but may require inert atmospheres to prevent decomposition.
  • Catalysis : Crown ethers (e.g., 18-crown-6) enhance reactivity of alkali metal salts (e.g., NaN₃) in SN2 reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR (¹H/¹³C), IR, and HRMS data with computational predictions (DFT calculations for expected shifts).
  • Impurity Analysis : Use LC-MS to detect trace byproducts. For example, resolved discrepancies by correlating Rf values with chromatographic retention times .
  • Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled reagents can clarify ambiguous peaks in complex spectra.

Q. What strategies are recommended for assessing the ecological impact of this compound in lab waste?

  • Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (LogP calculations). Note that highlights limited ecological data, necessitating in vitro assays (e.g., Daphnia magna toxicity tests) . For mobility in soil, perform column leaching studies with HPLC quantification of residual compound.

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic additions or cyclizations.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF).
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.